C.I. Direct Blue 75: A Technical Guide to its Chemical and Physical Properties
C.I. Direct Blue 75: A Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Blue 75, identified by the Colour Index number 34220 and CAS number 6428-60-0, is a trisazo direct dye.[1][2] Direct dyes are a class of dyes for use on cellulosic fibers, such as cotton and paper. This technical guide provides a comprehensive overview of the known chemical and physical properties of C.I. Direct Blue 75, along with detailed experimental protocols for their determination.
Chemical and Physical Properties
| Property | Value | Reference |
| C.I. Name | Direct Blue 75 | [1] |
| C.I. Number | 34220 | [1] |
| CAS Number | 6428-60-0 | [2] |
| Chemical Class | Trisazo Dye | [1] |
| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1055.91 g/mol | [1] |
| Physical Appearance | Dark blue powder | [1] |
| Solubility | Soluble in water; Insoluble in other organic solvents | [1] |
| Hue | Dull Blue | [2] |
| Light Fastness | 4-5 | [2] |
| Washing Fastness | 2-3 | [2] |
Experimental Protocols
Detailed experimental protocols for determining the key properties of azo dyes like C.I. Direct Blue 75 are provided below. These are generalized methods and may require optimization for this specific compound.
Synthesis of Azo Dyes (General Protocol)
The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction.[3]
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Diazotization: An aromatic primary amine is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
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Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich species such as a phenol or an aromatic amine. The position of the azo coupling is directed by the substituents on the aromatic ring of the coupling component. The reaction is usually carried out in a solution with controlled pH.
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Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration. Purification can be achieved by recrystallization from a suitable solvent.[3]
Determination of Melting Point
The melting point of a solid dye can be determined using a capillary melting point apparatus.
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A small, dry sample of the dye is packed into a capillary tube.
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The capillary tube is placed in the melting point apparatus.
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The temperature is slowly increased, and the range at which the substance melts is observed and recorded. For azo dyes, decomposition may occur at the melting point.
Determination of Solubility
The solubility of a dye in a specific solvent (e.g., water) can be determined by the following method:
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An excess amount of the dye is added to a known volume of the solvent in a container.
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The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.
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The saturated solution is then filtered to remove the undissolved solid.
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A known volume of the filtrate is taken, and the solvent is evaporated to dryness.
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The mass of the remaining solid dye is measured, and the solubility is calculated in g/L.
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of a dye, which is characteristic of its color.
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Preparation of Solutions: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., deionized water) in a volumetric flask. A series of standard solutions of lower concentrations are then prepared by diluting the stock solution.
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Measurement: The spectrophotometer is first calibrated using a blank solution (the solvent used to prepare the dye solutions). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 400-800 nm for a blue dye).
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Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the resulting spectrum. A calibration curve of absorbance versus concentration can also be constructed to determine the concentration of unknown samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of the components in a dye sample.
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Mobile Phase Preparation: A suitable mobile phase is prepared. For reversed-phase HPLC of azo dyes, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
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Sample Preparation: A dilute solution of the dye is prepared in the mobile phase and filtered through a syringe filter.
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Chromatographic Conditions: The analysis is performed using an appropriate HPLC column (e.g., a C18 column) and detector (e.g., a UV-Vis or diode array detector set at the λmax of the dye). The flow rate and gradient of the mobile phase are optimized to achieve good separation of the components.
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Analysis: The retention time of the main peak corresponding to the dye is used for identification. The peak area can be used for quantification by comparing it to the peak areas of standard solutions of known concentrations.
Determination of Light Fastness
Light fastness measures the resistance of a dye to fading upon exposure to light. Standardized methods such as ISO 105-B02 are commonly used.[4]
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A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight.
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Simultaneously, a set of blue wool standards with known light fastness ratings (from 1 to 8) are also exposed.
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The fading of the test specimen is compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows similar fading.[4]
Determination of Wash Fastness
Wash fastness assesses the resistance of a dye to washing. The ISO 105-C06 standard is a common method.[5]
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A specimen of the dyed fabric is stitched together with a multifiber strip containing different types of undyed fabrics.
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The composite specimen is then washed in a standard detergent solution under controlled conditions of temperature and time in a launder-o-meter.
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After washing and drying, the change in color of the dyed specimen and the staining of the different fibers in the multifiber strip are assessed using a standardized grey scale. The ratings for color change and staining are reported separately.[5]
Logical Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of an azo dye like C.I. Direct Blue 75.
Caption: General workflow for the synthesis, characterization, and performance testing of an azo dye.
Figure 1. 2D Chemical Structure of C.I. Direct Blue 75.
